Diastereoselectivity and Yield in Allylation: Allyltriphenyltin Outperforms Allyltributyltin
In a direct head-to-head comparison for the allylation of a carbonyl substrate, substituting allyltriphenyltin for allyltributyltin resulted in both a significantly improved chemical yield and enhanced diastereoselectivity. Specifically, allyltributyltin (in the presence of trimethylsilyl triflate) gave a 70% yield with a cis:trans ratio of 33:67, while allyltriphenyltin under identical conditions produced a 90% yield with a cis:trans ratio of 29:71 [1]. This demonstrates that the triphenyltin reagent provides a 20 percentage point increase in yield and a modest but measurable shift in diastereoselectivity.
| Evidence Dimension | Reaction Yield and Diastereoselectivity |
|---|---|
| Target Compound Data | Yield: 90%, cis:trans = 29:71 |
| Comparator Or Baseline | Allyltributyltin: Yield: 70%, cis:trans = 33:67 |
| Quantified Difference | +20 percentage points yield; Δ(cis%) = -4 percentage points |
| Conditions | Allylation of a carbonyl compound; reaction time: 1 h; additive: 0.2 eq. trimethylsilyl triflate |
Why This Matters
For synthetic chemists, this 20% improvement in yield translates to greater material efficiency and reduced waste, while the stereochemical outcome can be crucial for the synthesis of enantiomerically pure pharmaceuticals and natural products.
- [1] Yus, M. et al. Allylation of Carbonyl Compounds Using Allyltin or Allylsilane Reagents. Table 1, Entry 3. View Source
